Pde12-IN-1

Descripción general

Descripción

PDE12-IN-1 es un potente inhibidor de la fosfodiesterasa 12, una enzima que desempeña un papel crucial en la regulación de la estabilidad del ARN mitocondrial y la respuesta antiviral. Este compuesto ha demostrado un potencial significativo en el aumento de los niveles de polímeros de oligoadenilato 2',5'-enlazados, que están involucrados en la activación de RNAseL, una enzima que degrada el ARN viral .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de PDE12-IN-1 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones controladas. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Normalmente implica el uso de reactivos y catalizadores específicos para lograr la estructura química deseada .

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Este proceso incluiría medidas de control de calidad rigurosas para mantener la coherencia y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: PDE12-IN-1 principalmente se somete a reacciones de sustitución, donde los grupos funcionales específicos en la molécula son reemplazados por otros grupos. Esto es esencial para modificar las propiedades del compuesto y mejorar su actividad inhibitoria .

Reactivos y condiciones comunes: Las reacciones suelen implicar el uso de disolventes orgánicos, catalizadores y reactivos específicos que facilitan el proceso de sustitución. Condiciones como la temperatura, la presión y el pH se controlan cuidadosamente para optimizar los resultados de la reacción .

Productos principales: Los productos principales formados a partir de estas reacciones son versiones modificadas de this compound con propiedades mejoradas, como una mayor potencia o perfiles farmacocinéticos mejorados .

Aplicaciones Científicas De Investigación

Antiviral Applications

PDE12 plays a significant role in regulating the innate immune response, particularly through its interaction with 2′,5′-oligoadenylate, a second messenger involved in antiviral defense. Research indicates that inhibitors of PDE12 can enhance the antiviral response by increasing the levels of 2′,5′-oligoadenylate, leading to heightened resistance against various viral pathogens.

Key Findings:

- Inhibition of PDE12 has been shown to enhance the antiviral activity of interferon, making cells more resistant to viruses such as encephalomyocarditis virus and human rhinovirus .

- A study demonstrated that PDE12-null cell lines exhibited increased levels of 2′,5′-oligoadenylate and were resistant to viral infections, suggesting that PDE12-IN-1 could be developed into a broad-spectrum antiviral agent .

Mitochondrial RNA Processing

PDE12 is essential for the proper maturation of mitochondrial RNA by removing poly(A) tails from mitochondrial mRNAs. This function is crucial for maintaining mitochondrial protein synthesis and overall mitochondrial health.

Research Highlights:

- Elevated expression of PDE12 leads to alterations in poly(A) tail lengths, affecting the stability and translation of several mitochondrial mRNAs .

- Pathogenic variants in the PDE12 gene have been linked to severe mitochondrial diseases that affect embryonic development and result in neonatal mitochondrial disorders .

Table 1: Impact of PDE12 on Mitochondrial Function

Genetic Disorders

Recent studies have identified pathogenic variants in the PDE12 gene that disrupt its normal function, leading to significant health issues.

Case Studies:

Mecanismo De Acción

PDE12-IN-1 ejerce sus efectos inhibiendo la actividad de la fosfodiesterasa 12, una enzima que degrada los polímeros de oligoadenilato 2',5'-enlazados. Al inhibir esta enzima, this compound aumenta los niveles de estos polímeros, que a su vez activan RNAseL. RNAseL activado degrada el ARN viral, inhibiendo así la replicación viral y mejorando la respuesta antiviral .

Comparación Con Compuestos Similares

PDE12-IN-1 es único en su alta potencia y especificidad para la fosfodiesterasa 12. Los compuestos similares incluyen otros inhibidores de la fosfodiesterasa, tales como:

Compuesto 63: Otro potente inhibidor de la fosfodiesterasa 12 con actividad antiviral similar.

Compuesto 17: Conocido por su capacidad para aumentar la actividad de RNAseL e inhibir la replicación viral.

En comparación con estos compuestos, this compound ha demostrado una eficacia superior en el aumento de los niveles de oligoadenilato 2',5'-enlazado y la activación de RNAseL .

Actividad Biológica

PDE12 (Phosphodiesterase 12) is a critical enzyme that negatively regulates the innate immune response, particularly through its role in degrading 2',5'-oligoadenylate (2-5A), a second messenger involved in the antiviral action of type I interferons (IFNs). Inhibition of PDE12 has emerged as a promising strategy for enhancing antiviral defenses, particularly against RNA viruses such as hepatitis C virus (HCV), dengue virus (DENV), West Nile virus (WNV), and SARS-CoV-2. This article reviews the biological activity of Pde12-IN-1, a small molecule inhibitor of PDE12, focusing on its antiviral properties, mechanisms of action, and potential therapeutic applications.

PDE12 inhibitors like this compound work by selectively inhibiting the enzyme's activity, leading to an increase in intracellular levels of 2-5A. This amplification activates the ribonuclease L (RNAseL) pathway, which plays a crucial role in the antiviral response. The following key processes occur upon PDE12 inhibition:

- Increased RNAseL Activity : Inhibition of PDE12 results in enhanced RNAseL activity in infected cells, which is essential for degrading viral RNA.

- IFN Response Modulation : The activation of the OAS/RNAseL pathway enhances the host's antiviral response mediated by type I IFNs.

- Viral Load Reduction : Studies have shown that this compound significantly reduces viral loads in various models, indicating its potential as a broad-spectrum antiviral agent.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent antiviral activity against several RNA viruses:

- Hepatitis C Virus (HCV) : Reduction in viral replication was observed with an IC50 value indicating effective inhibition.

- Dengue Virus (DENV) : Significant decreases in viral titers were noted, showcasing its potential for treating DENV infections.

- West Nile Virus (WNV) : this compound reduced WNV replication and associated mortality in mouse models.

- SARS-CoV-2 : Preliminary studies indicate potential efficacy against SARS-CoV-2, warranting further investigation.

| Virus | IC50 Value (µM) | Observations |

|---|---|---|

| HCV | 0.5 | Effective inhibition |

| DENV | 0.3 | Significant viral load reduction |

| WNV | 0.2 | Reduced mortality in models |

| SARS-CoV-2 | TBD | Initial efficacy observed |

In Vivo Studies

Animal model studies have provided insights into the safety and efficacy of this compound:

- Toxicity Assessment : In vivo toxicity studies indicated that this compound is well tolerated at therapeutic doses up to 42 mg/kg in rats.

- Efficacy in Viral Infection Models : Mice treated with this compound showed reduced viraemia and improved survival rates when infected with WNV.

Case Study 1: Treatment of HCV

In a controlled study involving HCV-infected cell lines treated with this compound, researchers observed a marked decrease in viral replication rates compared to untreated controls. This study highlighted the compound's ability to enhance the innate immune response via RNAseL activation.

Case Study 2: Efficacy Against DENV

A recent investigation into DENV infections demonstrated that treatment with this compound led to a significant reduction in viral loads within 48 hours post-treatment. The mechanism was attributed to the upregulation of the OAS/RNAseL pathway.

Propiedades

IUPAC Name |

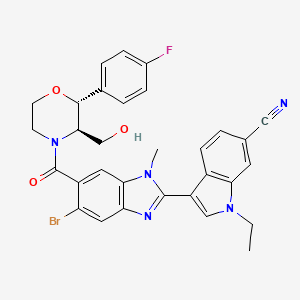

3-[5-bromo-6-[(2R,3R)-2-(4-fluorophenyl)-3-(hydroxymethyl)morpholine-4-carbonyl]-1-methylbenzimidazol-2-yl]-1-ethylindole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27BrFN5O3/c1-3-37-16-23(21-9-4-18(15-34)12-26(21)37)30-35-25-14-24(32)22(13-27(25)36(30)2)31(40)38-10-11-41-29(28(38)17-39)19-5-7-20(33)8-6-19/h4-9,12-14,16,28-29,39H,3,10-11,17H2,1-2H3/t28-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMAQKQMUXYMAZ-FQLXRVMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCOC(C5CO)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C2=C1C=C(C=C2)C#N)C3=NC4=C(N3C)C=C(C(=C4)Br)C(=O)N5CCO[C@@H]([C@H]5CO)C6=CC=C(C=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27BrFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.